5-Oxo-3-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thienopyridine core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-OXO-3-PHENYL-7-[2-(METHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 5-OXO-3-PHENYL-7-[2-(ETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The unique combination of functional groups in 5-OXO-3-PHENYL-7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H19NO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(2-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H19NO4S/c1-2-12-28-17-11-7-6-10-15(17)16-13-18(25)24-20-19(14-8-4-3-5-9-14)22(23(26)27)29-21(16)20/h2-11,16H,1,12-13H2,(H,24,25)(H,26,27) |
InChI Key |
JMLZQDODQCGOCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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